![molecular formula C18H17ClN4 B2939990 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-70-3](/img/structure/B2939990.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline
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Overview
Description
“2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” is a chemical compound that has been found to have significant biological activity . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline”, has been a subject of extensive research. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) for this compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
. Chemical Reactions Analysis
The compound “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” has been found to have significant affinity for various receptors, including the 5-hydroxytryptamine receptor 2A (Ki: 1.94nM, 6nM, 19.8nM, 20nM) and the Alpha-1A adrenergic receptor (Ki: 12nM) .Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis, particularly in the creation of new derivatives of 1,2,4-triazole with a piperazine moiety . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Antibacterial Activity
Some derivatives of 1,2,4-triazole with a piperazine moiety, which can be synthesized using this compound, have shown promising antibacterial activity .
Antiproliferative Activity
Compounds containing arylpiperazine moieties, such as this one, have shown their application in anti-proliferative treatments .
Adrenergic Receptor Antagonism
Arylpiperazine ether derivatives, which can potentially be synthesized from this compound, are widely used as adrenergic receptor antagonists .
5. Treatment of Benign Prostatic Hyperplasia (BPH) This compound could potentially be used in the synthesis of drugs like naftopidil, a popular drug in Japan for treating benign prostatic hyperplasia (BPH) .
Psychoactive Substances
The piperazine ring, a component of this compound, is also used in psychoactive substances used illegally for recreational purposes .
Mechanism of Action
Mode of Action
Ligands are molecules that bind to proteins to serve a biological purpose. In this case, 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
Given its role as a d4 dopamine receptor ligand, it is likely to be involved in thedopaminergic signaling pathway . This pathway is involved in many functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep regulation, mood, and learning .
Pharmacokinetics
It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given its role as a d4 dopamine receptor ligand, it is likely to modulate dopaminergic signaling and influence a variety of neurological processes .
Safety and Hazards
Future Directions
Quinoxalines and their derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXAPAUNNFDGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline |
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